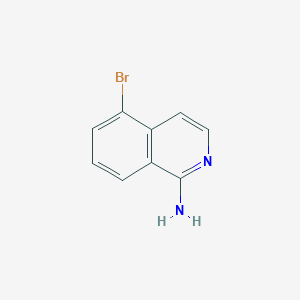

5-Bromoisoquinolin-1-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromoisoquinolin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-3-1-2-7-6(8)4-5-12-9(7)11/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATENCABMFYJWGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2N)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652881 | |

| Record name | 5-Bromoisoquinolin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852570-80-0 | |

| Record name | 5-Bromoisoquinolin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Amino-5-bromoisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of a Bifunctional Scaffold

An In-Depth Technical Guide to 5-Bromoisoquinolin-1-amine: Properties, Synthesis, and Applications

In the landscape of modern drug discovery and organic synthesis, the isoquinoline core is a privileged scaffold, forming the backbone of numerous biologically active compounds. When functionalized with both a reactive amine and a versatile bromine atom, as in this compound (CAS No: 852570-80-0), the resulting molecule transcends its identity as a simple chemical to become a strategic building block.[1][2] The presence of the amino group at the 1-position and the bromine atom at the 5-position creates a bifunctional platform, enabling sequential and site-selective modifications.[1] This guide offers a deep dive into the chemical properties, synthesis, reactivity, and applications of this compound, providing researchers, scientists, and drug development professionals with the technical insights required to leverage its full synthetic potential.

Physicochemical and Structural Characteristics

This compound is a solid, typically appearing white to faint orange, at room temperature.[3] Its structure features a fused bicyclic aromatic system, which imparts a degree of rigidity and planarity.[1] The bromine substituent enhances the compound's lipophilicity, a key parameter in modulating pharmacokinetic properties, while the amino group can participate in crucial hydrogen bonding interactions with biological targets.[1]

| Property | Value | Source(s) |

| CAS Number | 852570-80-0 | [1][3][4] |

| Molecular Formula | C₉H₇BrN₂ | [1][3] |

| Molecular Weight | ~223.07 g/mol | [1][5] |

| Appearance | White to faint orange solid | [3] |

| Boiling Point (Predicted) | 380.7 ± 27.0 °C | [3] |

| pKa (Predicted) | 6.50 ± 0.43 | [3] |

| Storage Conditions | 2–8 °C, under inert gas (Nitrogen or Argon) | [3][6] |

Synthesis and Manufacturing

While a direct, one-pot synthesis from simple precursors is not widely documented, a logical and effective synthetic strategy involves a two-step process starting from isoquinoline. This approach leverages established methodologies for the functionalization of the isoquinoline core. The causality behind this choice rests on the high yields and regioselectivity achievable in the initial bromination step, which provides a key intermediate for subsequent amination.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Self-Validating System

This protocol describes a generalized, verifiable procedure for the synthesis.

Part 1: Synthesis of 5-Bromoisoquinoline [7]

-

Reaction Setup: In a flask equipped with a mechanical stirrer and a cooling bath, slowly add isoquinoline to concentrated sulfuric acid at a temperature maintained below 8°C.

-

Bromination: Cool the mixture to -20°C. Add N-bromosuccinimide (NBS) in portions, ensuring the internal temperature does not exceed -15°C. The choice of NBS over elemental bromine offers handling advantages and controlled reactivity.

-

Reaction Monitoring: Stir the mixture at -20°C and monitor the consumption of isoquinoline by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, pour the mixture onto crushed ice and carefully basify with a suitable base (e.g., NaOH solution) to precipitate the product.

-

Isolation: Filter the resulting solid, wash with water, and dry under vacuum. The crude 5-bromoisoquinoline can be purified by recrystallization or column chromatography.

Part 2: Amination of 5-Bromoisoquinoline

-

Reaction Setup: Dissolve the 5-bromoisoquinoline intermediate in an appropriate anhydrous solvent (e.g., toluene or xylene) under an inert atmosphere (N₂ or Ar).

-

Amination: Add a strong aminating agent, such as sodamide (NaNH₂) or a related reagent. The reaction may require heating to proceed at a reasonable rate. This step is a Chichibabin-type reaction, where a nucleophilic amine source attacks the electron-deficient C1 position.

-

Quenching and Extraction: After completion (monitored by TLC/HPLC), carefully quench the reaction with water or an aqueous ammonium chloride solution. Extract the product into an organic solvent like ethyl acetate or dichloromethane.[5]

-

Purification and Verification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield this compound.[5] The identity and purity of the final product must be confirmed by analytical techniques such as NMR and Mass Spectrometry.

Spectroscopic Profile for Characterization

Accurate characterization is essential for confirming the structure and purity of the synthesized compound. The following is a summary of the expected spectroscopic data.

| Technique | Expected Features |

| ¹H NMR | Signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the isoquinoline ring. A broad singlet for the -NH₂ protons, the chemical shift of which is concentration and solvent-dependent.[8] |

| ¹³C NMR | Aromatic carbon signals (approx. 110-160 ppm). The carbon atom directly attached to the nitrogen (C1) will be shifted downfield.[9] |

| IR Spectroscopy | Characteristic N-H stretching vibrations for a primary amine, typically appearing as a pair of bands in the 3300-3500 cm⁻¹ region.[9][10] C-N stretching absorptions are expected between 1200-1350 cm⁻¹.[8] |

| Mass Spectrometry | The molecular ion peak will exhibit a characteristic M/M+2 isotopic pattern in an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom. The molecular weight should be odd, consistent with the "nitrogen rule" for a compound containing an odd number of nitrogen atoms (in this case, two).[10] |

Chemical Reactivity and Synthetic Utility

The true power of this compound lies in its dual reactivity, which allows for precise and varied molecular construction.

Reactions at the 1-Amino Group

The amino group at the C1 position is a potent nucleophile and a Brønsted-Lowry base.[11][12] It readily undergoes standard amine reactions such as:

-

N-Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.[11]

-

Diazotization: Conversion to a diazonium salt, which can then be displaced by a wide variety of nucleophiles (Sandmeyer-type reactions).

Reactions at the 5-Bromo Position

The bromine atom at C5 is an excellent leaving group, making it an ideal handle for transition-metal-catalyzed cross-coupling reactions. This functionality is the cornerstone of its utility in modern synthetic chemistry, enabling the construction of complex molecules from simpler precursors.[2][13]

Caption: Key reactive sites and synthetic transformations of the molecule.

Key Cross-Coupling Reactions:

-

Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds.

The ability to perform these reactions makes this compound a powerful precursor for creating libraries of substituted isoquinolines for high-throughput screening in drug discovery programs.[13]

Applications in Drug Development

Nitrogen-containing heterocyclic compounds are ubiquitous in pharmaceuticals due to their ability to interact with biological targets like proteins and enzymes.[14] The isoquinoline framework itself is present in many approved drugs. The strategic placement of the amino and bromo groups on this compound allows medicinal chemists to rapidly explore the chemical space around this scaffold. By modifying the C1 and C5 positions, they can fine-tune properties such as solubility, lipophilicity, metabolic stability, and target binding affinity, accelerating the hit-to-lead optimization process.[15]

Safety and Handling

As with any halogenated aromatic amine, proper safety precautions are mandatory.

-

Health Hazards: This compound is expected to cause skin, eye, and respiratory irritation.[16][17]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated area or a chemical fume hood.[18] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[19]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, preferably under an inert atmosphere as recommended.[3][16]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.[16][20]

Conclusion

This compound is more than a mere chemical reagent; it is a sophisticated molecular tool. Its well-defined physicochemical properties, accessible synthesis, and, most importantly, its dual-mode reactivity make it an exceptionally valuable asset for synthetic and medicinal chemists. The ability to leverage both classic amine chemistry and modern cross-coupling reactions from a single, stable scaffold provides a direct and efficient route to novel and complex molecular architectures, paving the way for the discovery of next-generation therapeutics and functional materials.

References

- CymitQuimica. (n.d.). CAS 852570-80-0: this compound.

-

Brown, W. D., & Gouliaev, A. H. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses Procedure. Retrieved from [Link]

-

Capot Chemical. (2015, December 4). MSDS of this compound. Retrieved from [Link]

-

PubChem. (n.d.). 5-bromo-N-hexylisoquinolin-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.

-

PubChem. (n.d.). 5-Bromoisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

AZoM. (2016, September 14). Chemists Make Strides to Simplify Drug Design, Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. Retrieved from [Link]

-

Ezeokonkwo, M. A., et al. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. ResearchGate. Retrieved from [Link]

Sources

- 1. CAS 852570-80-0: this compound | CymitQuimica [cymitquimica.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound CAS#: 852570-80-0 [m.chemicalbook.com]

- 4. This compound CAS#: 852570-80-0 [amp.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. 5-Bromo-6-methylisoquinolin-1-amine | 1260769-93-4 [sigmaaldrich.com]

- 7. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 11. Amine Reactivity [www2.chemistry.msu.edu]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. nbinno.com [nbinno.com]

- 14. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 15. researchgate.net [researchgate.net]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

- 17. 5-Bromoisoquinoline | C9H6BrN | CID 736487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. fishersci.nl [fishersci.nl]

- 19. enamine.enamine.net [enamine.enamine.net]

- 20. capotchem.com [capotchem.com]

An In-Depth Technical Guide to 5-Bromoisoquinolin-1-amine: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 5-Bromoisoquinolin-1-amine (CAS No. 852570-80-0), a pivotal heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. This document delves into its chemical identity, physicochemical properties, synthesis protocols, reactivity profile, and strategic applications, particularly as a foundational scaffold in the synthesis of targeted therapeutics.

Core Compound Identification and Physicochemical Profile

This compound is a bifunctional aromatic heterocycle. Its structure, featuring an isoquinoline core substituted with a bromine atom at the 5-position and an amine group at the 1-position, offers two distinct points for chemical modification, making it a highly versatile building block in synthetic chemistry.[1] The bromine atom serves as a handle for transition-metal-catalyzed cross-coupling reactions, while the primary amine is a key nucleophile for forming amides, ureas, and other critical linkages.

Chemical Identifiers

A clear identification is paramount for sourcing and regulatory purposes. The key identifiers for this compound are summarized below.

| Identifier | Value |

| CAS Number | 852570-80-0 |

| Chemical Name | This compound |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₇BrN₂ |

| Molecular Weight | 223.07 g/mol |

| Synonyms | 1-Amino-5-bromoisoquinoline, 5-Bromo-1-isoquinolinamine |

Physicochemical Properties

The physical and chemical properties dictate the compound's handling, storage, and reaction conditions. While extensive experimental data is not publicly available, predicted values and qualitative descriptions provide essential guidance.

| Property | Value / Description |

| Physical Form | White to faint orange or brown solid.[2] |

| Boiling Point | 380.7 ± 27.0 °C (Predicted).[3] |

| Density | ~1.65 g/cm³ (Predicted).[3] |

| pKa | 6.50 ± 0.43 (Predicted).[3] |

| Solubility | Expected to have moderate solubility in polar organic solvents like DMSO, DMF, and alcohols.[1] |

| Storage Conditions | Store under an inert atmosphere (Nitrogen or Argon) at 2–8 °C.[3] |

Synthesis and Manufacturing

The primary route to this compound involves the amination of a pre-functionalized isoquinoline precursor. The most common industrial synthesis starts from 5-bromo-1-chloroisoquinoline.

Sources

A Comprehensive Technical Guide to the Synthesis of 5-Bromoisoquinolin-1-amine from Isoquinoline

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Bromoisoquinolin-1-amine is a valuable heterocyclic building block in medicinal chemistry and materials science, often serving as a key intermediate for more complex molecular architectures. This guide provides an in-depth, field-proven methodology for its synthesis starting from the readily available isoquinoline. We present a robust and efficient two-step synthetic pathway, prioritizing regiochemical control, yield, and operational simplicity. The core of this strategy involves a highly regioselective electrophilic bromination of isoquinoline to yield 5-bromoisoquinoline, followed by a direct nucleophilic amination via the Chichibabin reaction. This document elucidates the mechanistic underpinnings of each transformation, provides detailed, step-by-step experimental protocols, and discusses critical process parameters. The causality behind the selection of this specific route over alternative methods is thoroughly explained, offering researchers a validated and reliable approach for the preparation of this important scaffold.

Strategic Overview: Pathway to this compound

The synthesis of this compound from isoquinoline necessitates two distinct transformations: the introduction of a bromine atom at the C5 position and an amine group at the C1 position. The order and method of these introductions are critical for an efficient synthesis.

Retrosynthetic Analysis and Rationale

A retrosynthetic analysis reveals two primary strategic disconnections. The most logical approach involves a sequential functionalization of the isoquinoline core.

-

Route A: Bromination then Amination. This involves first establishing the C5 bromo-substituent, followed by the introduction of the C1 amine.

-

Route B: Amination then Bromination. This route would first generate 1-aminoisoquinoline, followed by bromination. This is less favorable, as the activating amino group would likely direct bromination to other positions on the ring, leading to a mixture of products.

Therefore, Route A is the strategically superior choice. The challenge lies in achieving high regioselectivity in both steps. Electrophilic substitution on the isoquinoline ring typically occurs on the benzene portion (positions 5 and 8), while nucleophilic substitution is favored at the C1 position of the pyridine ring. Our selected pathway leverages this inherent reactivity.

Selected Synthetic Pathway

The chosen methodology is a two-step synthesis designed for efficiency and control.

-

Step 1: Electrophilic Bromination. Direct bromination of isoquinoline under strongly acidic conditions to selectively install the bromine atom at the 5-position.

-

Step 2: Nucleophilic Amination. A Chichibabin reaction on the resulting 5-bromoisoquinoline to introduce the amine group at the 1-position.

Figure 1. Overall synthetic workflow from Isoquinoline to this compound.

Step 1: Regioselective Bromination of Isoquinoline

Mechanistic Rationale and Causality

Direct electrophilic bromination of isoquinoline can result in a mixture of 5-bromo and 8-bromo isomers.[1] However, performing the reaction in a strong protic acid, such as concentrated sulfuric acid, provides exceptional regiochemical control.

-

Activation of the Electrophile : The reaction utilizes N-Bromosuccinimide (NBS) as the bromine source. In the highly acidic medium, NBS is protonated, generating a potent electrophilic bromine species (Br+).

-

Deactivation of the Heterocycle : In concentrated H₂SO₄, the isoquinoline nitrogen is protonated to form the isoquinolinium cation. This protonation strongly deactivates the pyridine ring towards electrophilic attack.

-

Regioselectivity : Consequently, electrophilic substitution occurs exclusively on the less deactivated benzene ring. The 5- and 8-positions are electronically favored. Under carefully controlled low-temperature conditions, the formation of 5-bromoisoquinoline is kinetically favored over the 8-bromo isomer, which is more difficult to separate.[1] Strict temperature control is therefore paramount to ensure high purity and regioselectivity.[1]

Validated Experimental Protocol: Synthesis of 5-Bromoisoquinoline

This protocol is adapted from a reliable and scalable procedure published in Organic Syntheses.[1]

Table 1: Reagents and Materials for Step 1

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Notes |

| Isoquinoline | 129.16 | 44.0 g (40 mL) | 330 | Starting material |

| N-Bromosuccinimide (NBS) | 177.98 | 64.6 g | 363 | Recrystallize before use for best results[1] |

| Sulfuric Acid (H₂SO₄), conc. (96%) | 98.08 | 340 mL | - | Solvent and catalyst |

| 25% Aqueous Ammonia (NH₃) | - | As needed (~1 L) | - | For neutralization |

| Diethyl Ether (Et₂O) | 74.12 | ~1.2 L | - | Extraction solvent |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | Drying agent |

Procedure:

-

Reaction Setup : Equip a 1-L three-necked, round-bottomed flask with a mechanical stirrer, an internal thermometer, and an addition funnel. Charge the flask with concentrated sulfuric acid (340 mL) and cool to 0°C in an ice bath.

-

Substrate Addition : Slowly add isoquinoline (40 mL, 330 mmol) to the stirred acid, ensuring the internal temperature remains below 30°C.

-

Cooling : Cool the resulting solution to -25°C using a dry ice/acetone bath.

-

Brominating Agent Addition : Add recrystallized N-bromosuccinimide (64.6 g, 363 mmol) in portions to the vigorously stirred solution. Critically, maintain the internal temperature between -26°C and -22°C during the addition.[1]

-

Reaction : Stir the suspension for 2 hours at -22 ± 1°C, followed by 3 hours at -18 ± 1°C. The mixture should become a homogeneous solution.

-

Quenching : Pour the reaction mixture onto 1.0 kg of crushed ice in a 5-L flask.

-

Neutralization : While stirring and maintaining the temperature below 25°C (using an external ice bath), carefully adjust the pH to ~9 by slowly adding 25% aqueous ammonia.

-

Extraction : Transfer the resulting alkaline suspension to a separatory funnel and extract with diethyl ether (1 x 800 mL, then 2 x 200 mL).

-

Washing & Drying : Combine the organic layers, wash with 1M NaOH (200 mL) and then water (200 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a light brown solid.

-

Purification : The crude solid can be purified by fractional distillation under reduced pressure (bp 145-149°C at 14 mmHg) to furnish 34-36 g (47-49% yield) of 5-bromoisoquinoline as a white solid.[1] Alternatively, chromatography can be used.[2]

Step 2: Chichibabin Amination of 5-Bromoisoquinoline

Mechanistic Rationale and Causality

The Chichibabin reaction is a classic method for the direct amination of electron-deficient N-heterocycles.[3] It proceeds via a nucleophilic aromatic substitution mechanism where a hydride ion is formally displaced.[4]

-

Nucleophilic Attack : The powerful nucleophile, the amide anion (NH₂⁻), generated from sodium amide (NaNH₂), attacks the most electron-deficient carbon in the 5-bromoisoquinoline ring. Due to the electron-withdrawing nature of the ring nitrogen, this is the C1 position.[5]

-

Intermediate Formation : This addition temporarily breaks the aromaticity of the pyridine ring, forming a negatively charged σ-complex (a Meisenheimer-like adduct), which is stabilized by the sodium cation.[4]

-

Aromatization : The system rearomatizes by eliminating a hydride ion (H⁻). The hydride ion is a very poor leaving group but is expelled under the harsh, anhydrous reaction conditions.

-

Final Steps : The expelled hydride reacts with another molecule of amide or the product to form hydrogen gas.[4] An aqueous workup then protonates the resulting sodium salt of the product to yield this compound.

Figure 2. Simplified mechanism of the Chichibabin amination reaction on 5-bromoisoquinoline.

Experimental Protocol: Synthesis of this compound

Table 2: Reagents and Materials for Step 2

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 5-Bromoisoquinoline | 208.05 | 10.4 g | 50 | From Step 1 |

| Sodium Amide (NaNH₂) | 39.01 | 2.9 g | 75 | Highly reactive with water. Handle with care. |

| Toluene, anhydrous | 92.14 | 150 mL | - | Dry solvent is essential. |

| Ammonium Chloride (NH₄Cl), sat. | 53.49 | ~50 mL | - | For quenching |

| Dichloromethane (CH₂Cl₂) | 84.93 | ~200 mL | - | Extraction solvent |

Procedure:

-

Reaction Setup : Under a nitrogen atmosphere, equip a 250-mL three-necked flask with a reflux condenser and a mechanical stirrer.

-

Reagent Addition : Charge the flask with anhydrous toluene (150 mL) and sodium amide (2.9 g, 75 mmol).

-

Substrate Addition : Add 5-bromoisoquinoline (10.4 g, 50 mmol) to the suspension.

-

Reaction : Heat the mixture to reflux (approx. 110°C) with vigorous stirring. The reaction progress can be monitored by TLC. The reaction is typically complete within 4-6 hours.

-

Cooling and Quenching : Cool the reaction mixture to room temperature. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution to decompose any unreacted sodium amide.

-

Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with dichloromethane (3 x 50 mL).

-

Washing & Drying : Combine all organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification : The resulting crude solid can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product, this compound.

Alternative Synthetic Approaches

While the described two-step bromination/amination sequence is robust, other methods exist for the synthesis of substituted 1-aminoisoquinolines.

-

N-Oxide Activation : Isoquinoline can be converted to isoquinoline-N-oxide. The N-oxide functionality activates the C1 position for nucleophilic amination with various amines in the presence of an activating agent like triflic anhydride, offering a metal-free alternative.

-

Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is a powerful modern method for C-N bond formation. A potential, albeit longer, route could involve the synthesis of 1,5-dibromoisoquinoline followed by a selective Buchwald-Hartwig coupling with an ammonia equivalent at the more reactive C1 position.

These alternatives, however, generally involve more steps or more expensive reagents compared to the classic and effective Chichibabin approach for this specific transformation.

Safety and Handling

-

Concentrated Sulfuric Acid : Highly corrosive. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated fume hood.

-

N-Bromosuccinimide (NBS) : A lachrymator and irritant. Avoid inhalation of dust.

-

Sodium Amide (NaNH₂) : Extremely reactive with water, releasing flammable ammonia gas. It can form explosive peroxides upon storage. Use only fresh, clean material and handle strictly under an inert atmosphere. Quench reactions carefully.

-

Low Temperatures : The use of a dry ice/acetone bath requires insulated gloves and careful handling to avoid frostbite.

Conclusion

This guide details a reliable and scalable two-step synthesis of this compound from isoquinoline. The pathway leverages a regioselective low-temperature bromination followed by a direct Chichibabin amination. The mechanistic principles governing the selectivity and reactivity of each step have been explained, providing a strong causal basis for the chosen experimental conditions. By following the validated protocols herein, researchers and drug development professionals can confidently produce this valuable synthetic intermediate with good yield and high purity.

References

- U.S. Patent 6,500,954 B1, "Synthesis of 5- or 8-bromoisoquinoline derivatives," issued December 31, 2002. [URL: https://patents.google.

- Brown, W. D.; Gouliaev, A. H. Synthesis of 5-bromoisoquinoline and 5-bromo-8-nitroisoquinoline. Org. Synth.2005, 81, 98. [URL: http://www.orgsyn.org/demo.aspx?prep=v81p0098]

- BenchChem Technical Support Center. Regioselective Bromination of the Quinoline Scaffold. [URL: https://www.benchchem.com/product/b5784/application-notes/technical-support-center-regioselective-bromination-of-the-quinoline-scaffold-b5784-op01]

- ChemicalBook. 5-Bromoisoquinoline synthesis. [URL: https://www.chemicalbook.com/synthesis/34784-04-8.htm]

- Chemistry Notes. Chichibabin amination: Easy mechanism. (April 25, 2022). [URL: https://www.chemistrynotes.

- Request PDF. Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. ResearchGate. [URL: https://www.researchgate.net/publication/250074219_Bromination_of_Isoquinoline_Quinoline_Quinazoline_and_Quinoxaline_in_Strong_Acid]

- Chichibabin Reaction. Name Reactions in Organic Synthesis. [URL: https://doi.org/10.1017/UPO9788175968295.136]

- Wikipedia. Chichibabin reaction. [URL: https://en.wikipedia.org/wiki/Chichibabin_reaction]

- Wikipedia. N-Bromosuccinimide. [URL: https://en.wikipedia.org/wiki/N-Bromosuccinimide]

- Grokipedia. Chichibabin reaction. [URL: https://grokipedia.org/Chichibabin_reaction]

- World Intellectual Property Organization. (1999). Method of preparing 5- or 8-bromoisoquinoline derivatives. WO 1999/067218 A2. [URL: https://patents.google.

- Request PDF. Regioselective Bromination of 6‐Hydroxytetrahydroisoquinolines. ResearchGate. [URL: https://www.researchgate.net/publication/283464506_Regioselective_Bromination_of_6-Hydroxytetrahydroisoquinolines]

- Studley, J. The Chichibabin amination reaction. Scientific Update. (November 26, 2018). [URL: https://www.scientificupdate.

- Kumar, S., et al. A mild and metal-free synthesis of 2- and 1-alkyl/aryl/dialkyl-aminoquinolines and isoquinolines. RSC Advances. 2020. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra00877a]

- Eicher, T.; Hauptmann, S.; Speicher, A. The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH, 2012. [URL: https://www.wiley.com/en-us/The+Chemistry+of+Heterocycles%3A+Structure%2C+Reactions%2C+Syntheses%2C+and+Applications%2C+3rd%2C+Completely+Revised+and+Enlarged+Edition-p-9783527327478]

- Request PDF. Regioselective Bromination of 5,8-Dimethoxyquinoline with N-Bromosuccinimide. ResearchGate. [URL: https://www.researchgate.net/publication/288832607_Regioselective_Bromination_of_58-Dimethoxyquinoline_with_N-Bromosuccinimide]

Sources

- 1. 5-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 4. shahucollegelatur.org.in [shahucollegelatur.org.in]

- 5. A mild and metal-free synthesis of 2- and 1-alkyl/aryl/dialkyl-aminoquinolines and isoquinolines - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10397J [pubs.rsc.org]

Spectroscopic Data of 5-Bromoisoquinolin-1-amine: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromoisoquinolin-1-amine, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction: The Significance of this compound

This compound is a substituted isoquinoline derivative. The isoquinoline scaffold is a prominent feature in many biologically active natural products and synthetic pharmaceuticals. The presence of a bromine atom at the 5-position provides a versatile handle for further chemical modifications through cross-coupling reactions, while the amine group at the 1-position is crucial for forming various functional groups and engaging in hydrogen bonding interactions. Accurate characterization of this molecule is paramount for ensuring the purity and identity of synthetic intermediates and final products in drug discovery and development pipelines. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Core Structure

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: Acquiring High-Quality NMR Spectra

A well-defined protocol is crucial for obtaining high-resolution and reproducible NMR data.

Sample Preparation:

-

Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and a homogeneous solution.

¹H and ¹³C NMR Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Temperature: 298 K (25 °C).

-

Spectral Width: Approximately 12 ppm, centered around 5-6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence.

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

The following diagram illustrates the workflow for NMR analysis:

Caption: General workflow for NMR spectral analysis.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the amine group.

Expected Chemical Shifts (δ) and Coupling Constants (J):

| Proton Assignment | Expected δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| NH₂ | 5.0 - 6.0 | Broad singlet | - |

| H-3 | 6.8 - 7.0 | Doublet | J ≈ 6.0 |

| H-4 | 7.5 - 7.7 | Doublet | J ≈ 6.0 |

| H-6 | 7.8 - 8.0 | Doublet of doublets | J ≈ 8.0, 1.0 |

| H-7 | 7.3 - 7.5 | Triplet | J ≈ 8.0 |

| H-8 | 8.0 - 8.2 | Doublet of doublets | J ≈ 8.0, 1.0 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

The broadness of the NH₂ signal is due to quadrupole broadening and/or chemical exchange. The protons on the pyridine ring (H-3 and H-4) will appear as doublets due to coupling with each other. The protons on the benzene ring (H-6, H-7, and H-8) will exhibit a more complex splitting pattern due to their respective couplings.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.

Expected Chemical Shifts (δ):

| Carbon Assignment | Expected δ (ppm) |

| C-1 | 155 - 160 |

| C-3 | 110 - 115 |

| C-4 | 135 - 140 |

| C-4a | 120 - 125 |

| C-5 | 115 - 120 |

| C-6 | 130 - 135 |

| C-7 | 125 - 130 |

| C-8 | 128 - 133 |

| C-8a | 140 - 145 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

The carbon attached to the bromine (C-5) will be significantly influenced by the halogen's electronegativity and heavy atom effect. The carbon bearing the amino group (C-1) will be shifted downfield.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule based on their vibrational frequencies.

Experimental Protocol: Acquiring an IR Spectrum

Sample Preparation:

-

KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

Data Acquisition:

-

An FT-IR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.

IR Spectral Analysis

The IR spectrum of this compound will display characteristic absorption bands corresponding to the N-H, C-H, C=N, C=C, and C-Br bonds.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Intensity |

| 3400 - 3250 | N-H stretch | Primary Amine | Medium (two bands) |

| 3100 - 3000 | C-H stretch | Aromatic | Medium to Weak |

| 1650 - 1580 | N-H bend | Primary Amine | Medium |

| 1620 - 1580 | C=N and C=C stretch | Isoquinoline Ring | Medium to Strong |

| 1335 - 1250 | C-N stretch | Aromatic Amine | Strong |

| ~1050 | C-Br stretch | Aryl Bromide | Medium |

The presence of two distinct bands in the N-H stretching region is a hallmark of a primary amine. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of absorptions that are unique to the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Experimental Protocol: Acquiring a Mass Spectrum

Ionization Method:

-

Electron Ionization (EI): A high-energy electron beam bombards the sample, causing ionization and extensive fragmentation.

-

Electrospray Ionization (ESI): The sample is dissolved in a solvent and sprayed through a charged capillary, producing protonated or deprotonated molecular ions with minimal fragmentation. ESI is a "soft" ionization technique.

Mass Analyzer:

-

Quadrupole or Time-of-Flight (TOF): These are common mass analyzers used to separate the ions based on their m/z ratio.

Mass Spectral Analysis

The mass spectrum of this compound will provide crucial information for its identification.

Expected Mass Spectral Data:

-

Molecular Ion (M⁺): The molecular weight of this compound is approximately 223.07 g/mol . Due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the mass spectrum will show two molecular ion peaks of nearly equal intensity at m/z values corresponding to [C₉H₇⁷⁹BrN₂]⁺ and [C₉H₇⁸¹BrN₂]⁺. This isotopic pattern is a definitive indicator of the presence of one bromine atom.

-

High-Resolution Mass Spectrometry (HRMS): HRMS can determine the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₉H₇BrN₂). The calculated exact mass is 221.97926 Da.[1]

-

Fragmentation Pattern: Under EI conditions, the molecular ion will fragment in a characteristic manner. Common fragmentation pathways for isoquinolines may involve the loss of HCN or other small neutral molecules. The fragmentation of bromo-substituted aromatic compounds can also involve the loss of the bromine radical.

The following diagram illustrates the key information obtained from each spectroscopic technique:

Caption: Information derived from different spectroscopic techniques.

Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary approach to the comprehensive structural characterization of this compound. This guide has outlined the key experimental considerations and the expected spectral features for each technique. By understanding and applying these principles, researchers can confidently verify the identity and purity of this important synthetic building block, ensuring the integrity of their scientific endeavors.

References

-

PubChem. 1-Amino-5-bromoisoquinoline. [Link]

-

PubChem. This compound. [Link]

-

Chemistry LibreTexts. Spectroscopy of Amines. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

University of California, Santa Cruz. Table of Characteristic IR Absorptions. [Link]

-

Chemistry LibreTexts. Mass Spectrometry of Some Common Functional Groups. [Link]

Sources

The Bromoisoquinoline Core: A Technical Guide to its Discovery and Historical Synthesis

Abstract

The bromoisoquinoline scaffold is a cornerstone in synthetic and medicinal chemistry, serving as a versatile intermediate in the development of a vast array of pharmaceuticals and functional materials. This technical guide provides an in-depth exploration of the discovery and historical synthesis of bromoisoquinolines, tailored for researchers, scientists, and drug development professionals. We will delve into the evolution of synthetic strategies, from classical ring-forming reactions to direct halogenation approaches, offering field-proven insights into the causality behind experimental choices. This guide emphasizes scientific integrity, with self-validating protocols and authoritative grounding through comprehensive citations to seminal and contemporary literature.

Introduction: The Strategic Importance of the Bromoisoquinoline Moiety

The isoquinoline nucleus is a privileged scaffold, present in numerous natural alkaloids with potent biological activities, including morphine, codeine, and papaverine. The introduction of a bromine atom onto this core dramatically enhances its synthetic utility. The carbon-bromine bond serves as a versatile handle for a multitude of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[1] This capability allows for the late-stage functionalization of the isoquinoline skeleton, enabling the rapid generation of diverse molecular libraries for drug discovery and the synthesis of complex molecular architectures. Bromoisoquinoline derivatives are key intermediates in the synthesis of compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and neuroprotective agents.[2][3]

Historical Perspectives on the Synthesis of the Isoquinoline Ring

The journey to access bromoisoquinolines is intrinsically linked to the development of methods to construct the parent isoquinoline ring itself. Three classical, name reactions form the historical bedrock of isoquinoline synthesis, each offering a unique approach to the formation of the bicyclic system.

The Bischler-Napieralski Reaction (1893)

Discovered by August Bischler and Bernard Napieralski in 1893, this reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides.[1][4][5] The reaction involves an intramolecular electrophilic aromatic substitution, where the amide is cyclized using a dehydrating agent. The resulting dihydroisoquinoline can then be oxidized to the corresponding isoquinoline.

Causality of Experimental Choices: The choice of a dehydrating agent is critical and is often dictated by the electronic nature of the aromatic ring. For electron-rich systems, milder reagents like phosphorus oxychloride (POCl₃) are effective.[6] However, for substrates lacking electron-donating groups, more potent conditions, such as phosphorus pentoxide (P₂O₅) in refluxing POCl₃, are necessary to drive the cyclization to completion.[1][7]

Figure 1: Conceptual workflow of the Bischler-Napieralski reaction.

The Pictet-Spengler Reaction (1911)

Discovered by Amé Pictet and Theodor Spengler, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[8] This method is particularly significant as it often proceeds under mild conditions, including physiological pH, making it relevant to the biosynthesis of many alkaloids.[8]

Causality of Experimental Choices: The success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring. β-Arylethylamines with electron-donating substituents undergo cyclization with high yields.[8] The choice of the carbonyl component allows for the introduction of a substituent at the 1-position of the resulting tetrahydroisoquinoline.

Figure 2: Key steps in the Pictet-Spengler synthesis.

The Pomeranz-Fritsch Reaction (1893)

Independently described by Cäsar Pomeranz and Paul Fritsch, this reaction provides a direct route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal.[9][10] The benzalaminoacetal is formed by the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine.[10][11]

Causality of Experimental Choices: The classical Pomeranz-Fritsch reaction often requires harsh acidic conditions, such as concentrated sulfuric acid, which can limit its applicability to sensitive substrates.[10][12] Consequently, several modifications have been developed. The Schlittler-Müller modification, for instance, uses a substituted benzylamine and glyoxal acetal, offering an alternative entry to the required intermediate.[11] The presence of electron-donating groups on the benzaldehyde starting material generally leads to higher yields.[13]

Synthetic Strategies for Bromoisoquinolines

The synthesis of bromoisoquinolines can be broadly categorized into two main approaches: the construction of a pre-brominated aromatic precursor followed by isoquinoline ring formation, or the direct bromination of a pre-formed isoquinoline ring.

Synthesis from Brominated Precursors

This strategy leverages the classical isoquinoline syntheses, starting with appropriately brominated benzaldehydes or β-phenylethylamines. The primary advantage of this approach is the unambiguous placement of the bromine atom. However, the synthesis of the required brominated starting materials can sometimes be lengthy.

Table 1: Examples of Bromoisoquinoline Synthesis from Brominated Precursors

| Reaction Type | Brominated Precursor | Reagents | Product | Yield (%) | Reference |

| Pomeranz-Fritsch | 4-Bromobenzaldehyde | Aminoacetaldehyde diethyl acetal, H₂SO₄ | 6-Bromoisoquinoline | Varies | [11] |

| Bischler-Napieralski | N-Acetyl-2-(4-bromophenyl)ethylamine | POCl₃ | 7-Bromo-1-methyl-3,4-dihydroisoquinoline | Good | [6] |

| Pictet-Spengler | 2-(3-Bromophenyl)ethylamine | Formaldehyde, HCl | 6-Bromotetrahydroisoquinoline | High | [8] |

Direct Bromination of Isoquinoline

The direct electrophilic bromination of the isoquinoline ring presents a more atom-economical approach. However, controlling the regioselectivity can be a significant challenge due to the electronic nature of the bicyclic system. The pyridine ring is generally deactivated towards electrophilic attack, especially under acidic conditions where the nitrogen is protonated. Therefore, substitution typically occurs on the benzene ring.

Regioselectivity in Isoquinoline Bromination:

Under acidic conditions, electrophilic attack on isoquinoline preferentially occurs at the C5 and C8 positions.[14] Bromination of isoquinoline in concentrated sulfuric acid with N-bromosuccinimide (NBS) regioselectively yields the 5-bromo derivative.[14] Careful temperature control is crucial to suppress the formation of the 8-bromo isomer.[15]

Table 2: Direct Bromination Methods for Isoquinoline

| Brominating Agent | Catalyst/Solvent | Major Product(s) | Yield (%) | Reference |

| Br₂ | AlCl₃ | 5-Bromoisoquinoline | 43-46 | [16] |

| NBS | H₂SO₄ | 5-Bromoisoquinoline | Good | [14][15] |

| Br₂ | Nitrobenzene, 180°C | 4-Bromoisoquinoline | Moderate | [17] |

Synthesis of Specific Isomers

The synthetic strategy is often tailored to the desired substitution pattern.

-

1-Bromoisoquinolines: These are often prepared from isoquinoline-N-oxide by treatment with phosphorus oxybromide (POBr₃) and dimethylformamide (DMF).[18]

-

3-Bromoisoquinolines: The synthesis of 3-bromoisoquinolines can be more challenging. One approach involves the Sandmeyer reaction of 3-aminoisoquinoline.

-

4-Bromoisoquinolines: Direct bromination of isoquinoline hydrochloride in a high-boiling solvent like nitrobenzene can yield 4-bromoisoquinoline.[17] More modern methods involve transition-metal-catalyzed reactions, such as the palladium-catalyzed cyclization of 2-alkynyl benzyl azides in the presence of a bromine source.[19]

Experimental Protocols

General Procedure for the Bischler-Napieralski Synthesis of a 3,4-Dihydroisoquinoline Derivative

This protocol is a generalized procedure and may require optimization for specific substrates.

-

Amide Formation: To a solution of the appropriate β-phenylethylamine (1.0 equiv) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add triethylamine (1.2 equiv). Cool the mixture to 0 °C and add the desired acyl chloride (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up: Quench the reaction with water and separate the organic layer. Wash the organic phase sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Cyclization: Dissolve the crude amide in anhydrous DCM or toluene. Add phosphorus oxychloride (POCl₃, 2.0-5.0 equiv) and heat the mixture to reflux for 2-12 hours, monitoring the reaction by TLC.

-

Final Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution with concentrated ammonium hydroxide or sodium hydroxide to pH > 10. Extract the product with DCM or ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.[6]

Detailed Protocol for the Synthesis of 5-Bromoisoquinoline via Direct Bromination

This protocol is adapted from Organic Syntheses.[15]

-

Reaction Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel, add concentrated sulfuric acid (96%). Cool the acid to 0 °C in an ice bath.

-

Addition of Isoquinoline: Slowly add isoquinoline to the stirred acid, ensuring the internal temperature remains below 30 °C.

-

Bromination: Once the isoquinoline has completely dissolved, add N-bromosuccinimide (NBS) (recrystallized, 1.1 equiv) portion-wise, maintaining the temperature between 0 and 5 °C. Stir the mixture at this temperature for the specified time.

-

Quenching and Isolation: Carefully pour the reaction mixture onto crushed ice. Basify the cold solution with concentrated ammonium hydroxide until the pH is approximately 10.

-

Extraction and Purification: Extract the aqueous mixture with diethyl ether or dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.[15]

Modern Synthetic Developments

While the classical methods remain valuable, the field has seen significant advancements with the advent of transition-metal catalysis. These modern techniques often offer milder reaction conditions, greater functional group tolerance, and novel pathways to construct the isoquinoline core.

-

Palladium-Catalyzed Annulations: These reactions have emerged as powerful tools for the synthesis of substituted isoquinolines, including brominated derivatives.[19]

-

C-H Activation/Annulation: Rhodium(III)-catalyzed C-H activation and annulation of arenes with alkynes provides an atom-economical route to isoquinolines.[20]

These newer methods are continuously expanding the synthetic chemist's toolbox for accessing this important class of compounds.

Conclusion

The synthesis of bromoisoquinolines has a rich history, evolving from foundational ring-closure reactions to more sophisticated direct functionalization and transition-metal-catalyzed methods. Understanding the principles and practical considerations of these historical and modern synthetic strategies is crucial for researchers in drug discovery and materials science. The ability to strategically introduce a bromine atom onto the isoquinoline scaffold provides a powerful gateway to a vast chemical space, enabling the development of novel molecules with significant therapeutic and technological potential.

References

- Gordon, M., & Pearson, D. E. (1964). The Direct Bromination of Isoquinoline. The Journal of Organic Chemistry, 29(2), 329–333.

-

Recent advances in the synthesis of isoquinoline and its analogue: a review. (2017). ResearchGate. [Link]

- Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. (n.d.). International Journal of Pharmaceutical Sciences.

-

Synthesis of 4-Bromoisoquinoline. (n.d.). PrepChem.com. [Link]

-

Recent Advances in the Synthesis of Isoquinoline-Fused Benzimidazoles. (2022). MDPI. [Link]

-

A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. (2013). ResearchGate. [Link]

-

Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). National Institutes of Health. [Link]

-

Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline. [Link]

-

Recent isoquinoline synthesis methods. (n.d.). ResearchGate. [Link]

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (n.d.). MDPI. [Link]

-

Synthesis of isoquinolines reported by Zhang et al. (n.d.). ResearchGate. [Link]

-

Isolation, biological activity, and synthesis of isoquinoline alkaloids. (2024). PubMed. [Link]

-

Synthesis of 4-Bromo-5-isoquinolinesulphonyl chloride. (n.d.). PrepChem.com. [Link]

-

Isoquinoline synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis of bromoisoquinoline and bromoisoquinolone. (n.d.). ResearchGate. [Link]

- Preparation method for 4-bromoisoquinolone and derivative thereof. (n.d.).

-

Isoquinoline. (n.d.). Wikipedia. [Link]

-

Bischler-Napieralski Reaction: Examples & Mechanism. (n.d.). NROChemistry. [Link]

-

Bischler–Napieralski reaction. (n.d.). Grokipedia. [Link]

-

Pomeranz-Fritsch reaction. (n.d.). Name-Reaction.com. [Link]

-

Bischler–Napieralski reaction. (n.d.). Wikipedia. [Link]

-

Pomeranz–Fritsch reaction. (n.d.). Wikipedia. [Link]

-

Pictet–Spengler Reaction for the Chemical Synthesis of Strictosidine. (2022). Springer Nature Experiments. [Link]

-

Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

The Pictet-Spengler Reaction Updates Its Habits. (2016). MDPI. [Link]

-

Pomerantz-Fritsch synthesis of isoquinolines. (n.d.). Química Organica.org. [Link]

-

Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. (1980). ResearchGate. [Link]

-

Isoquinoline, 5-bromo-8-nitro-. (n.d.). Organic Syntheses Procedure. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design [mdpi.com]

- 4. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 10. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. Isoquinoline - Wikipedia [en.wikipedia.org]

- 12. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. prepchem.com [prepchem.com]

- 18. 1-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 19. researchgate.net [researchgate.net]

- 20. ijpsjournal.com [ijpsjournal.com]

An In-depth Technical Guide to the Structural Elucidation of 5-Bromoisoquinolin-1-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

5-Bromoisoquinolin-1-amine is a heterocyclic aromatic amine of significant interest in medicinal chemistry and materials science. Its utility as a scaffold for novel molecular entities necessitates a robust and unambiguous methodology for its structural confirmation. This guide provides a comprehensive, in-depth analysis of the techniques and rationale employed in the complete structural elucidation of this compound. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices, establishing a self-validating system of protocols. We will explore detailed synthetic routes and a multi-faceted analytical approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While a definitive single-crystal X-ray diffraction study remains the gold standard for absolute structure determination, the synergistic application of the techniques described herein provides unequivocal evidence for the molecular structure of this compound.

Introduction: The Significance of the Isoquinoline Core

The isoquinoline moiety is a prevalent structural motif in a vast array of natural products and synthetic compounds exhibiting diverse biological activities. The introduction of an amino group at the 1-position and a bromine atom at the 5-position imparts unique electronic and steric properties to the molecule, making this compound a versatile building block in drug discovery. The bromine atom can serve as a handle for further functionalization through cross-coupling reactions, while the amino group provides a site for amide bond formation and other derivatizations. Accurate and thorough characterization is paramount to ensure the integrity of subsequent synthetic transformations and to understand structure-activity relationships.

Synthetic Pathways and Mechanistic Considerations

The synthesis of this compound typically proceeds through a multi-step sequence, beginning with the bromination of isoquinoline followed by the introduction of the amino group. Understanding the synthetic route is crucial for anticipating potential impurities and for the logical interpretation of spectroscopic data.

Synthesis of the Precursor: 5-Bromoisoquinoline

A common and efficient method for the synthesis of 5-bromoisoquinoline involves the electrophilic bromination of isoquinoline using N-Bromosuccinimide (NBS) in concentrated sulfuric acid. Careful temperature control is critical to favor the formation of the 5-bromo isomer over the 8-bromo isomer.[1][2][3]

Experimental Protocol: Synthesis of 5-Bromoisoquinoline [4]

-

To a mechanically stirred solution of concentrated H₂SO₄ (42.5 mL) at 0 °C, slowly add isoquinoline (5 mL, 42.5 mmol).

-

Cool the mixture to -25 °C.

-

Add N-Bromosuccinimide (NBS) (9.83 g, 55.2 mmol) at a rate that maintains the reaction temperature between -25 °C and -22 °C.

-

Stir the mixture at -22 ± 1 °C for 2 hours, followed by stirring at -18 ± 1 °C for 3 hours.

-

Work up the reaction mixture by pouring it into an ice/water mixture and basifying with ammonia solution to a pH of 8-10.

-

Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 5-bromoisoquinoline.

Amination of the Isoquinoline Ring

The introduction of the amino group at the 1-position can be achieved through various methods, including the amination of a suitable precursor like 5-bromo-1-chloroisoquinoline.

Experimental Protocol: Synthesis of this compound (from 5-bromo-1-chloroisoquinoline)

This protocol is adapted from a similar synthesis of 5-amino-1-chloroisoquinoline and represents a viable route.[5]

-

Prepare 5-bromo-1-chloroisoquinoline from 5-bromoisoquinolin-1(2H)-one.

-

To a solution of 5-bromo-1-chloroisoquinoline in a suitable solvent (e.g., a sealed tube with ethanolic ammonia or in a solvent like dioxane with an ammonia source), heat the reaction mixture.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After cooling, remove the solvent under reduced pressure.

-

Neutralize the residue with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers, concentrate, and purify the crude product by column chromatography to yield this compound.

Spectroscopic Elucidation

A combination of spectroscopic techniques is employed to confirm the identity and purity of the synthesized this compound.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable information about its elemental composition through high-resolution mass spectrometry (HRMS).

Expected Data:

-

Molecular Formula: C₉H₇BrN₂

-

Molecular Weight: 223.07 g/mol [6]

-

High-Resolution Mass (ESI-TOF): Calculated for [M+H]⁺: 223.9869, Found: (A value close to the calculated mass would be expected). The presence of bromine would be confirmed by the characteristic M+2 isotopic peak of nearly equal intensity to the M peak.

Fragmentation Pattern: The fragmentation of isoquinoline alkaloids can be complex. For this compound, key fragmentation pathways would likely involve the loss of HCN from the pyridine ring and potentially the loss of the bromine radical.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FTIR-ATR

-

Background Collection: Record a background spectrum of the empty, clean ATR crystal.

-

Sample Spectrum Collection: Place a small amount of the solid sample on the ATR crystal and apply pressure to ensure good contact. Collect the sample spectrum.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum to the background to generate the final absorbance or transmittance spectrum, typically in the range of 4000-400 cm⁻¹.[7]

Expected Characteristic Absorptions:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 & 3330-3250 | Medium, Sharp | Asymmetric and symmetric N-H stretching (primary amine)[8] |

| 3100-3000 | Medium to Weak | Aromatic C-H stretching[9] |

| 1650-1580 | Medium | N-H bending (scissoring)[8] |

| 1600-1450 | Medium to Strong | C=C and C=N ring stretching |

| 1335-1250 | Strong | Aromatic C-N stretching[8] |

| 900-675 | Strong | Aromatic C-H out-of-plane bending |

| ~700-500 | Medium to Strong | C-Br stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of the molecule.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time may be necessary.

-

2D NMR (Optional but Recommended): Acquire COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectra to definitively assign proton-proton and proton-carbon correlations.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.8-8.0 | d | ~8.0 | H-8 |

| ~7.5-7.7 | d | ~8.0 | H-7 |

| ~7.3-7.5 | t | ~8.0 | H-6 |

| ~7.0-7.2 | d | ~6.0 | H-4 |

| ~6.8-7.0 | d | ~6.0 | H-3 |

| ~5.0-5.5 | br s | - | NH₂ |

Rationale for ¹H NMR Predictions:

-

The protons on the benzene ring (H-6, H-7, H-8) will form an AMX or similar coupled system. H-8 is expected to be the most downfield due to its peri-relationship with the nitrogen at position 2.

-

The protons on the pyridine ring (H-3 and H-4) will appear as doublets, coupled to each other.

-

The amino protons (NH₂) will likely appear as a broad singlet and will exchange with D₂O.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~155-160 | C-1 |

| ~140-145 | C-8a |

| ~135-140 | C-4a |

| ~130-135 | C-6 |

| ~125-130 | C-8 |

| ~120-125 | C-7 |

| ~115-120 | C-5 |

| ~110-115 | C-4 |

| ~100-105 | C-3 |

Rationale for ¹³C NMR Predictions:

-

C-1, being attached to the amino group and adjacent to the ring nitrogen, will be significantly downfield.

-

The quaternary carbons (C-4a and C-8a) will also be downfield.

-

The carbon bearing the bromine atom (C-5) will be shifted to a characteristic range.

-

The remaining aromatic carbons will appear in the typical aromatic region (110-140 ppm).

Visualization of Workflow and Structure

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Structural Elucidation Workflow

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. 5-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis routes of 5-Amino-1-chloroisoquinoline [benchchem.com]

- 6. 1-Amino-5-bromoisoquinoline | C9H7BrN2 | CID 33778566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

A Technical Guide to the Theoretical and Computational Analysis of 5-Bromoisoquinolin-1-amine: From Electronic Structure to Drug Discovery Applications

Abstract

5-Bromoisoquinolin-1-amine is a heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutics.[1][2] Its unique structure, featuring an isoquinoline core with a bromine atom at the 5-position and an amino group at the 1-position, provides distinct electronic and steric properties that are crucial for molecular recognition and reactivity.[1] This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound. We delineate a multi-faceted computational workflow, beginning with quantum mechanical calculations to elucidate its fundamental electronic structure, reactivity, and spectroscopic characteristics. Subsequently, we detail protocols for applying this molecule in a drug discovery context, specifically through molecular docking and molecular dynamics simulations, using its potential as a kinase inhibitor as an illustrative example.[2][3] This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to accelerate the exploration and optimization of isoquinoline-based compounds.

Introduction: The Strategic Importance of this compound

The isoquinoline framework is a privileged structure in medicinal chemistry, appearing in a wide array of natural alkaloids and synthetic drugs with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] The title compound, this compound, is a strategic starting material for several reasons. The amine group at the C1 position serves as a key nucleophilic center and a hydrogen bond donor, enabling facile derivatization and interaction with biological targets.[1] Conversely, the bromine atom at the C5 position acts as a valuable synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of molecular complexity.[6]

A thorough understanding of the molecule's intrinsic properties is paramount for its rational application. Computational and theoretical studies provide a powerful, cost-effective means to predict its geometry, electronic landscape, and reactivity, thereby guiding synthetic efforts and the design of potent derivatives.

Caption: A comprehensive computational workflow for this compound.

Part I: Quantum Chemical Investigation of Molecular Properties

Density Functional Theory (DFT) stands as the cornerstone of modern computational chemistry for molecules of this size, offering an optimal balance of accuracy and computational cost.[7] These calculations provide foundational insights into the molecule's structure, stability, and electronic nature.

Geometric Optimization and Structural Parameters

The first essential step is to determine the molecule's most stable three-dimensional conformation.

Protocol: Geometry Optimization

-

Input Structure: Build the 2D structure of this compound and convert it to a 3D format.

-

Method Selection: Employ the B3LYP hybrid functional. This functional is widely validated for organic molecules and provides reliable geometric and electronic properties.[8][9]

-

Basis Set Selection: Use the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is crucial for accurately describing the lone pairs on the nitrogen atoms, and polarization functions (d,p) are necessary for capturing the correct bond angles and lengths.[7]

-

Solvation Model: If properties in solution are desired, incorporate a continuum solvation model like the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD), specifying the solvent (e.g., DMSO, Chloroform).

-

Execution: Perform the geometry optimization calculation. Confirm that the optimization has converged to a true energy minimum by performing a subsequent frequency calculation and ensuring no imaginary frequencies are present.

Expected Data Output: The primary outputs are the optimized Cartesian coordinates, from which key structural parameters can be measured.

| Parameter | Predicted Value (Å or °) | Rationale & Significance |

| C1-N (Amine) Bond Length | ~1.37 Å | Shorter than a typical C-N single bond, indicating partial double bond character due to resonance with the aromatic system. |

| C5-Br Bond Length | ~1.90 Å | A key parameter influencing reactivity in cross-coupling reactions. |

| N-H Bond Lengths | ~1.01 Å | Important for hydrogen bonding interactions with protein targets. |

| Ring Planarity | < 1° Dihedral Deviation | The isoquinoline core is expected to be highly planar, which influences stacking interactions in biological systems. |

Electronic Structure and Reactivity Descriptors

Understanding the distribution of electrons is key to predicting chemical behavior.

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability. For this compound, the HOMO is expected to have significant density on the amino group and the aromatic rings, while the LUMO will be distributed across the bicyclic system.

-

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution. Regions of negative potential (red/yellow) indicate electron-rich areas, prime for electrophilic attack, and are expected around the nitrogen atoms. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

-

Fukui Functions: This DFT-derived descriptor provides a more quantitative prediction of reactivity sites.[10] The Fukui function, f(r), identifies where the electron density changes most significantly upon the addition or removal of an electron.[11]

-

f+(r): Predicts sites for nucleophilic attack (where an electron is added).

-

f-(r): Predicts sites for electrophilic attack (where an electron is removed).[12]

-

f0(r): Predicts sites for radical attack.

-

For this compound, the condensed Fukui function analysis is expected to confirm the C1-amino group as a primary site for electrophilic attack and various ring carbons as potential sites for nucleophilic attack.

In Silico Spectroscopy